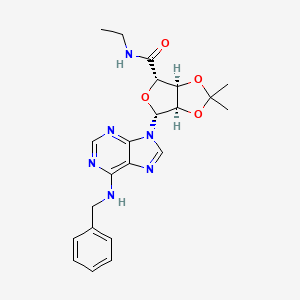
2',3'-Isopropylidene-N6-benzyl-5'-ethylcarboxamidoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine is a synthetic nucleoside analog. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions, a benzyl group at the N6 position, and an ethylcarboxamido group at the 5’ position of the adenosine molecule. This compound is primarily used in biochemical research, particularly in the study of nucleoside analogs and their interactions with enzymes and receptors .
Métodos De Preparación
The synthesis of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves several steps:
Protection of the 2’ and 3’ hydroxyl groups: The adenosine molecule is treated with acetone and an acid catalyst to form the isopropylidene group, protecting the 2’ and 3’ hydroxyl groups.
N6-Benzylation: The N6 position is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
5’-Ethylcarboxamidation: The 5’ hydroxyl group is converted to an ethylcarboxamido group using ethyl chloroformate and ammonia.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylcarboxamido groups, using reagents like sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts like palladium on carbon .
Aplicaciones Científicas De Investigación
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nucleoside analogs in various chemical reactions.
Biology: The compound is used to investigate the interactions between nucleoside analogs and enzymes, such as adenosine deaminase and nucleoside phosphorylase.
Medicine: Research on this compound contributes to the development of antiviral and anticancer drugs, as nucleoside analogs are often used in these therapies.
Mecanismo De Acción
The mechanism of action of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves its interaction with specific enzymes and receptors. The compound mimics the structure of natural nucleosides, allowing it to bind to nucleoside-binding sites on enzymes and receptors. This binding can inhibit the activity of enzymes like adenosine deaminase, leading to an accumulation of adenosine and its metabolites, which can have various biological effects .
Comparación Con Compuestos Similares
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine can be compared with other nucleoside analogs such as:
2’,3’-Isopropylideneadenosine: Lacks the benzyl and ethylcarboxamido groups, making it less specific in its interactions.
N6-Benzyladenosine: Lacks the isopropylidene and ethylcarboxamido groups, affecting its stability and reactivity.
5’-Ethylcarboxamidoadenosine: Lacks the isopropylidene and benzyl groups, altering its binding affinity and biological activity.
The uniqueness of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine lies in its combination of protective groups, which enhance its stability and specificity in biochemical research .
Propiedades
Fórmula molecular |
C22H26N6O4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C22H26N6O4/c1-4-23-20(29)16-15-17(32-22(2,3)31-15)21(30-16)28-12-27-14-18(25-11-26-19(14)28)24-10-13-8-6-5-7-9-13/h5-9,11-12,15-17,21H,4,10H2,1-3H3,(H,23,29)(H,24,25,26)/t15-,16+,17-,21-/m1/s1 |
Clave InChI |
SYRWQBVWQOPXFQ-KYFSNAEOSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
SMILES canónico |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)




![6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15339988.png)

![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)

![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)

![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
